2-Amino-3-chloro-4,6-dimethoxybenzoic acid
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Overview
Description
2-Amino-3-chloro-4,6-dimethoxybenzoic acid is an organic compound . It has a molecular weight of 197.19 and its IUPAC name is 2-amino-4,6-dimethoxybenzoic acid .
Synthesis Analysis
2-Chloro-3,4-dimethoxybenzoic acid can be used as a starting material in the four-step synthesis of 14 C-labelled N - (2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO4 . The InChI code is 1S/C9H11NO4/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4H,10H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 374.8°C at 760 mmHg .Scientific Research Applications
Herbicidal Activity
- Synthesis and Herbicidal Activity : A study synthesized 3-Chloro-4-fluorobenzoylthiourea, derived from a reaction involving 2-amino-4,6-dimethoxy pyrimidine, demonstrating good herbicidal activity. This indicates potential agricultural applications of similar compounds (Liu Chang-chun, 2006).
Molecular Structure Analysis
- Crystal Structure Studies : Investigations into various dimethoxybenzoic acid derivatives, including 3,5-Dimethoxybenzoic acid and others, have contributed to understanding their crystal structures. These studies are crucial for applications in material science and chemistry (D. Lynch et al., 1994).
Synthesis of Complex Compounds
- Quinazoline Derivatives : The synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline from 2-amino-4,5-dimethoxybenzoic acid highlights the role of dimethoxybenzoic acid derivatives in the synthesis of more complex molecular structures. Such processes have implications in pharmaceutical and organic chemistry (Liu Hai-bin, 2011).
Safety and Hazards
Properties
IUPAC Name |
2-amino-3-chloro-4,6-dimethoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-3-5(15-2)7(10)8(11)6(4)9(12)13/h3H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNWCKDEWLHZNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)O)N)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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